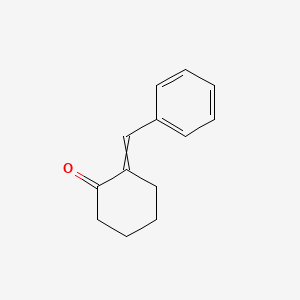

2-Benzylidenecyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2E)-2-benzylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDPHYIZVFJQCD-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=CC2=CC=CC=C2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(=O)/C(=C/C2=CC=CC=C2)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-15-8, 5682-83-7 | |

| Record name | Cyclohexanone, 2-(phenylmethylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-benzylidenecyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Benzylidenecyclohexanone via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-benzylidenecyclohexanone (B74925), a valuable α,β-unsaturated ketone, through the Claisen-Schmidt condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Benzylidene cyclohexanone (B45756) derivatives are recognized as important intermediates in the creation of various pharmaceutical compounds and natural products, exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1]

The Claisen-Schmidt Condensation: Core Principles

The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aldehyde or ketone possessing an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[2] This reaction can be catalyzed by either an acid or a base.[1] The base-catalyzed pathway is the most common method for synthesizing this compound.

The reaction's success hinges on two key factors: the aromatic aldehyde (benzaldehyde) is non-enolizable, and the resulting α,β-unsaturated ketone product is highly conjugated and stable, which drives the equilibrium toward its formation.[3]

Base-Catalyzed Reaction Mechanism

Under basic conditions, the synthesis of this compound proceeds through a distinct three-step mechanism:

-

Enolate Formation: A hydroxide (B78521) ion (from a base like NaOH) abstracts an acidic α-hydrogen from cyclohexanone, forming a resonance-stabilized, nucleophilic enolate ion.[1]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of benzaldehyde (B42025), resulting in the formation of an intermediate alkoxide.[1]

-

Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol (B145695) or water) to form a β-hydroxy ketone (an aldol addition product). This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the stable, conjugated (E)-2-benzylidenecyclohexanone.[1][4]

Experimental Protocols

The following protocols are synthesized from established laboratory procedures for the preparation of this compound.[1][5]

Materials and Reagents

-

Cyclohexanone (C₆H₁₀O)

-

Benzaldehyde (C₇H₆O)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Glacial Acetic Acid (for neutralization, if needed)

-

Methylene Chloride (for extraction, optional)

-

Sodium Sulfate (for drying, optional)

-

Skellysolve® B or Isopropanol (for recrystallization)

Detailed Laboratory Procedure

-

Preparation of Reactants: In a 100 mL Erlenmeyer flask equipped with a magnetic stirrer, dissolve 10.0 mmol (0.98 g, 1.0 mL) of cyclohexanone and 10.0 mmol (1.06 g, 1.02 mL) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until a homogenous solution is formed.[1]

-

Catalyst Addition: Prepare a solution of sodium hydroxide by dissolving 20.0 mmol (0.80 g) of NaOH in 10 mL of deionized water and cool it to room temperature.[1] Add this NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 10-15 minutes. An increase in temperature and a color change may be observed.[1]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a yellow precipitate indicates product formation.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Product Isolation (Work-up): After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.[1] Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals thoroughly with 20-30 mL of cold deionized water until the filtrate is neutral (pH ≈ 7). A final wash with a small amount of ice-cold ethanol can help remove colored impurities.[1]

-

Drying: Air-dry the crude product on the filter paper.

-

Purification (Recrystallization): Recrystallize the crude product from a minimal amount of hot 95% ethanol, isopropanol, or Skellysolve® B.[1][5] Dissolve the solid in the boiling solvent and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified, pale yellow crystals by vacuum filtration, wash with a small volume of ice-cold solvent, and dry them in a desiccator or a vacuum oven at low heat.[1][5]

Quantitative Data Summary

The efficiency of the Claisen-Schmidt condensation is influenced by several factors, including the choice of catalyst, solvent, and reaction time. The table below summarizes various reported conditions and outcomes.

| Reactants (Molar Ratio) | Catalyst | Solvent System | Temperature | Time | Yield | Reference |

| Cyclohexanone:Benzaldehyde (1:1) | NaOH | 95% Ethanol / Water | Room Temp. | 2-3 hours | Not specified | [1] |

| Cyclohexanone:Benzaldehyde (1:1 approx.) | 50% NaOH | Water | Reflux (~98 °C) | 3 hours | ~33% | [5] |

| Cyclohexanone:Benzaldehyde (1:2) | Solid NaOH (20 mol%) | Solvent-free (grinding) | Room Temp. | 5 minutes | 98% (dibenzylidene) | [6] |

| Cyclohexanone:Benzaldehyde (1:2) | NaOH | Ethanol | Reflux | 8 hours | 93% (dibenzylidene) | [6] |

| Cyclohexanone:Benzaldehyde (1:1) | HCl | Microwave Irradiation | Not specified | 2 minutes | 81.47% (complex product) | [7] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄O | [8] |

| Molecular Weight | 186.25 g/mol | [8] |

| Appearance | Pale yellow crystals | [5] |

| Melting Point | 50-56 °C | [9] |

Spectroscopic Data

| Technique | Key Peaks / Chemical Shifts (δ) | Reference |

| FTIR (KBr) | Characteristic peaks for C=O (conjugated ketone), C=C (alkene and aromatic), and C-H bonds. | [10] |

| ¹H NMR | Signals corresponding to aromatic protons, the vinylic proton (=CH-), and the aliphatic protons of the cyclohexanone ring. | [11] |

| ¹³C NMR | Peaks for the carbonyl carbon (~200 ppm), carbons of the double bond, aromatic carbons, and aliphatic carbons of the ring. | [8][10] |

Experimental and Analytical Workflow

The overall process from synthesis to characterization follows a logical progression, which is visualized below.

Conclusion

The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of this compound and its derivatives. The reaction is characterized by its operational simplicity, use of readily available reagents, and the ability to generate valuable, biologically active compounds. By carefully controlling reaction parameters such as catalyst concentration, temperature, and reaction time, researchers can optimize product yields and purity, facilitating further applications in medicinal chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 4. Aldol condensation - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | 5682-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. This compound | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Mechanism of 2-Benzylidenecyclohexanone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-benzylidenecyclohexanone (B74925), a valuable intermediate in organic synthesis. The core of this process lies in the Claisen-Schmidt condensation, a reliable and widely studied reaction. This document details the underlying mechanism, presents detailed experimental protocols, summarizes quantitative data, and provides key spectroscopic information for product characterization.

Core Reaction: The Claisen-Schmidt Condensation

The formation of this compound is a classic example of a crossed aldol (B89426) condensation, specifically known as the Claisen-Schmidt condensation. This reaction involves the condensation of an enolizable ketone (cyclohexanone) with an aromatic aldehyde that lacks α-hydrogens (benzaldehyde), preventing it from self-condensing.[1][2] The reaction can be catalyzed by either a base or an acid, with base-catalyzed conditions being more prevalent in the literature.[3][4] The final product is an α,β-unsaturated ketone, stabilized by an extended conjugated system.

Reaction Mechanisms

The synthesis of this compound is most commonly achieved through a base-catalyzed pathway. An acid-catalyzed route is also possible, though less frequently employed for this specific transformation.

Base-Catalyzed Mechanism

The base-catalyzed mechanism proceeds through a series of well-defined steps:

-

Enolate Formation: A base, typically hydroxide (B78521) (OH⁻), abstracts an acidic α-hydrogen from cyclohexanone (B45756) to form a resonance-stabilized enolate ion. This is the key nucleophilic species in the reaction.

-

Nucleophilic Attack: The cyclohexanone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde (B42025). This step forms a tetrahedral intermediate, specifically an alkoxide.

-

Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding the β-hydroxy ketone, also known as the aldol addition product.

-

Dehydration: Under the reaction conditions, this aldol adduct readily undergoes dehydration. The base removes a proton from the α-carbon, leading to the formation of an enolate and the subsequent elimination of a hydroxide ion, resulting in the stable, conjugated α,β-unsaturated ketone, (E)-2-benzylidenecyclohexanone.

Caption: Base-Catalyzed Claisen-Schmidt Condensation Pathway.

Potential Side Reactions

The primary side reaction is the formation of the bis-condensation product, (2E,6E)-2,6-dibenzylidenecyclohexanone.[5][6][7][8] This occurs when the mono-substituted product, this compound, which still possesses acidic α-hydrogens on the opposite side of the carbonyl group, undergoes a second condensation with another molecule of benzaldehyde. Controlling the stoichiometry of the reactants (typically using an excess of cyclohexanone or equimolar amounts) is crucial to favor the formation of the mono-substituted product.[9]

Quantitative Data Summary

The yield of this compound is influenced by the catalyst, solvent, and reaction conditions. Below is a summary of data from various reported syntheses.

| Reactants (Cyclohexanone:Benzaldehyde) | Catalyst/Solvent | Conditions | Yield (%) | Melting Point (°C) | Reference |

| 1.05 : 1 | 1M NaOH (aq) | Reflux, 3 hours | - | - | [9] |

| 1 : 1 | 50% NaOH (w/v) / H₂O | Reflux (~98°C), 3 hours | 33 | 47-54 | [10] |

| 1 : 2 | Solid NaOH / Solvent-free (grinding) | Room Temp, 5 min | 99 (bis) | 188 (bis) | [4] |

| 1 : 2 | 10% NaOH (aq) / Ethanol | Vigorous stirring, Room Temp | - (bis) | - | [7][11] |

| 1 : 1 | KOH / PEG-400 | 40°C | - | - | [9] |

Note: "bis" refers to the formation of the 2,6-dibenzylidenecyclohexanone (B188912) product.

Experimental Protocols

General Laboratory Protocol for Base-Catalyzed Synthesis

This protocol is a generalized procedure based on common laboratory practices for this synthesis.[1][9][10]

Reagents:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%) or Water

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl), dilute (for neutralization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium hydroxide in water or ethanol.

-

Addition of Reactants: Add cyclohexanone and benzaldehyde to the basic solution. Molar ratios should be carefully controlled to favor mono-substitution (e.g., a slight excess of cyclohexanone).

-

Reaction: The mixture is stirred vigorously. Depending on the specific protocol, the reaction may be run at room temperature or heated to reflux for a period of 1 to 3 hours.[9][10] The progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with an organic solvent like diethyl ether or dichloromethane.[9][10]

-

Washing: The combined organic layers are washed sequentially with water and then a dilute acid (e.g., HCl) to neutralize any remaining base, followed by a final wash with water or brine.[10]

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[9][10]

-

Purification: The crude product, typically a yellow oil or solid, is purified. Recrystallization from a suitable solvent such as ethanol, methanol, or a hexane/ethyl acetate (B1210297) mixture is a common method to obtain pure crystalline (E)-2-benzylidenecyclohexanone.[9][10]

Caption: General Experimental Workflow for Synthesis.

Product Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR | Chemical shifts (δ) in CDCl₃ typically appear around: 7.2-7.5 ppm (m, 5H, Ar-H), 7.7 ppm (s, 1H, =CH), 2.7-2.9 ppm (m, 2H, CH₂), 1.7-1.9 ppm (m, 4H, CH₂). | [5][12] |

| ¹³C NMR | Key chemical shifts (δ) in CDCl₃ are observed near: 190 ppm (C=O), 125-140 ppm (aromatic and vinylic carbons), and 20-40 ppm (aliphatic carbons). Specific shifts for the bis-adduct are δ 189.8, 136.5, 135.8, 134.7, 131.8, 28.3, 22.8. | [5][13][14] |

| IR | Characteristic absorption bands (cm⁻¹) are found at: ~1665 cm⁻¹ (conjugated C=O stretch) and ~1600 cm⁻¹ (C=C stretch). | [5][15] |

| Physical | Appearance: Pale yellow crystals. Melting Point: 50-56 °C. | [10][16][17] |

References

- 1. Claisen-Schmidt Condensation [cs.gordon.edu]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. Structure–Property Relationships of Dibenzylidenecyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. This compound | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(5682-83-7) IR Spectrum [chemicalbook.com]

- 16. This compound | 5682-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 17. chemsynthesis.com [chemsynthesis.com]

Spectroscopic Profiling of 2-Benzylidenecyclohexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 2-Benzylidenecyclohexanone, a key intermediate in various synthetic pathways. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a foundational dataset for its identification and quality control. Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow for spectroscopic analysis is presented.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 5682-83-7, Molecular Formula: C₁₃H₁₄O, Molecular Weight: 186.25 g/mol ) is summarized below.[1] This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.1 - 7.4 | m | 5H | Aromatic protons (C₆H₅) |

| 7.3 | s | 1H | Vinylic proton (=CH) |

| 2.8 - 2.9 | m | 2H | α-CH₂ (to C=O) |

| 2.5 - 2.6 | m | 2H | α'-CH₂ (to C=C) |

| 1.6 - 1.9 | m | 4H | β, γ-CH₂ |

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (B1202638) (TMS). Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound [2]

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O (Ketone) |

| 137.9 | Quaternary aromatic C |

| 136.2 | Vinylic C (α to phenyl) |

| 134.9 | Quaternary vinylic C |

| 129.8 | Aromatic CH |

| 128.2 | Aromatic CH |

| 128.1 | Aromatic CH |

| 38.6 | α-CH₂ (to C=O) |

| 28.9 | α'-CH₂ (to C=C) |

| 24.5 | β-CH₂ |

| 23.1 | γ-CH₂ |

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2930 | Strong | Aliphatic C-H stretch |

| ~1666 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1606 | Strong | C=C stretch (alkene) |

| ~1575 | Medium | C=C stretch (aromatic) |

| ~707, 632 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Sample Preparation: KBr pellet or thin film. Data is representative and may vary slightly based on experimental conditions.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 186 | 100 | [M]⁺ (Molecular ion) |

| 185 | 95 | [M-H]⁺ |

| 157 | 40 | [M-C₂H₅]⁺ or [M-CO-H]⁺ |

| 129 | 55 | [M-C₃H₅O]⁺ |

| 115 | 60 | [C₉H₇]⁺ |

| 91 | 70 | [C₇H₇]⁺ (Tropylium ion) |

Ionization Method: Electron Ionization (EI) at 70 eV. The fragmentation pattern is a key identifier for the compound's structure.[4][5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6]

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters : A spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans are typically sufficient.

-

¹³C NMR Parameters : A spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024) are acquired to achieve a good signal-to-noise ratio. Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : Dissolve a small amount of this compound in a volatile solvent like methylene (B1212753) chloride.[7] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[7]

-

Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Spectral Range : Scan the sample over the mid-IR range (4000-400 cm⁻¹).

-

Background Correction : A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound (approximately 1 mg/mL in a volatile organic solvent like methanol (B129727) or acetonitrile) into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[8][9]

-

Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV.[4][5]

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organic compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

References

- 1. This compound | C13H14O | CID 98926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Benzylidenecyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Benzylidenecyclohexanone, a prominent member of the chalcone (B49325) family. This document collates essential data, including physicochemical parameters, spectroscopic characteristics, and detailed experimental protocols for its synthesis and analysis. Furthermore, it explores the compound's underlying reactivity and potential biological significance, presented through structured data and visual diagrams to facilitate understanding and application in research and development.

Physicochemical Properties

This compound, an α,β-unsaturated ketone, presents as a pale yellow to brown crystalline solid. Its core physical and chemical data are summarized below, providing a foundational understanding of its identity and behavior.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-2-benzylidenecyclohexan-1-one | [1] |

| CAS Number | 5682-83-7 | [2][3][4] |

| Molecular Formula | C₁₃H₁₄O | [3][4][5] |

| Molecular Weight | 186.25 g/mol | [3][4] |

| Appearance | Light yellow to Brown powder/crystal | [6] |

| Melting Point | 53-55 °C | [2][3] |

| Boiling Point | 180-184 °C at 14 mmHg | [2][3] |

| 330.2 °C at 760 mmHg | [5] | |

| Density | ~1.09 g/cm³ | [3][5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, chloroform, benzene). | [7] |

Table 2: Computed Molecular Properties

| Property | Value | Reference(s) |

| Exact Mass | 186.104465 g/mol | [4][5] |

| Topological Polar Surface Area | 17.1 Ų | [8] |

| Hydrogen Bond Donor Count | 0 | [5][8] |

| Hydrogen Bond Acceptor Count | 1 | [5][8] |

| Rotatable Bond Count | 1 | [5][8] |

| Complexity | 234 | [5][8] |

| XLogP3 | 3.0 | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following data represents typical spectral characteristics.

Table 3: Spectroscopic Data Summary

| Technique | Key Peaks / Shifts (δ) | Reference(s) |

| ¹H NMR (in Polysol) | Spectra available for reference. | [9] |

| ¹³C NMR (in Chloroform-d) | Spectra available for reference. | [10] |

| Infrared (IR) | Strong C=O absorption (1660-1770 cm⁻¹) characteristic of ketones. Conjugation lowers the absorption frequency. | [11][12] |

| UV-Vis | Absorption maxima are dependent on the solvent. | [13] |

| Raman | Spectra available for reference. | [14] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis: Claisen-Schmidt Condensation

This protocol describes the base-catalyzed aldol (B89426) condensation between cyclohexanone (B45756) and benzaldehyde.

Materials:

-

Cyclohexanone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) solution (e.g., 1M aqueous)

-

Ethanol (B145695) (95%)

-

Diethyl ether or Methylene (B1212753) Chloride

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of cyclohexanone and benzaldehyde. Add ethanol as a solvent to dissolve the reactants.

-

Base Addition: While stirring, add the aqueous NaOH solution to the mixture. The base acts as a catalyst by deprotonating the α-carbon of cyclohexanone to form an enolate.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for approximately 3 hours.[15]

-

Workup: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Extract the product using an organic solvent like diethyl ether or methylene chloride (3x volumes).[15]

-

Washing: Combine the organic extracts and wash successively with deionized water (3x volumes) to remove any remaining NaOH and other water-soluble impurities.[15]

-

Drying: Dry the organic layer over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like methanol (B129727) or isopropanol (B130326) to obtain pale yellow crystals.[15]

Characterization Protocols

3.2.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.[14]

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).[14]

3.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol details the analysis of a solid sample using the Attenuated Total Reflectance (ATR) or KBr pellet method.

-

ATR Method:

-

Background Scan: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Spectrum Collection: Collect the sample spectrum. The data is typically collected over a range of 4000-650 cm⁻¹.[16]

-

Cleaning: After analysis, thoroughly clean the crystal.

-

-

Thin Solid Film Method:

-

Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride.[3]

-

Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[3]

-

Analysis: Place the plate in the sample holder of the FT-IR instrument and obtain the spectrum.[3]

-

Reactivity and Biological Significance

Chemical Reactivity

As an α,β-unsaturated ketone, this compound exhibits reactivity at three key positions: the carbonyl carbon, the α-carbon, and the β-carbon. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition.[7][11] Stronger, hard nucleophiles (like organolithium reagents) tend to attack the carbonyl carbon (1,2-addition), while softer nucleophiles (like cuprates, amines, and enolates) favor attack at the β-carbon (1,4-addition).[7][11]

Biological Activity of Chalcones

This compound belongs to the chalcone family, which are precursors to flavonoids and are abundant in plants.[17] Chalcones are known for a wide spectrum of pharmacological activities, including:

The biological activity is often attributed to the α,β-unsaturated keto moiety, which can react with nucleophiles like the thiol groups of cysteine residues in proteins.[2]

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Claisen-Schmidt Condensation Mechanism

Caption: Mechanism of the base-catalyzed aldol condensation.

Diagram 3: Reactivity of α,β-Unsaturated Ketone

Caption: Nucleophilic attack pathways on this compound.

References

- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Reactivity of alpha, beta-unsaturated carbonyls [quimicaorganica.org]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 10. scribd.com [scribd.com]

- 11. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 12. youtube.com [youtube.com]

- 13. Claisen-Schmidt Condensation [cs.gordon.edu]

- 14. rsc.org [rsc.org]

- 15. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 16. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Benzylidenecyclohexanone Derivatives via Claisen-Schmidt Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-benzylidenecyclohexanone (B74925) derivatives, a class of α,β-unsaturated ketones also known as chalcones, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[1] These compounds exhibit a diverse range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2] The primary and most efficient method for their synthesis is the Claisen-Schmidt condensation, a base or acid-catalyzed reaction between a ketone and an aldehyde that lacks α-hydrogens.[1] This document details the underlying reaction mechanism, provides explicit experimental protocols, summarizes reaction data, and outlines the significance of these compounds in medicinal chemistry.

Reaction Mechanism: The Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation for the synthesis of this compound derivatives proceeds through a three-step mechanism:

-

Enolate Formation: A hydroxide (B78521) ion (or other base) abstracts an acidic α-hydrogen from cyclohexanone (B45756), resulting in the formation of a nucleophilic enolate ion.[1]

-

Nucleophilic Attack: The enolate then attacks the electrophilic carbonyl carbon of the substituted benzaldehyde (B42025), forming an alkoxide intermediate.[1]

-

Dehydration: The alkoxide is protonated by the solvent to form a β-hydroxy ketone (an aldol (B89426) addition product). This intermediate readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone product, (E)-2-(substituted-benzylidene)cyclohexanone.[1]

Experimental Protocols

Two primary protocols for the synthesis of this compound derivatives are presented below: a traditional solvent-based method and a solvent-free approach.

Protocol 1: Solvent-Based Synthesis

This protocol outlines a general procedure for the synthesis of this compound derivatives using ethanol (B145695) as a solvent.

Materials:

-

Cyclohexanone (1.0 equivalent)

-

Substituted benzaldehyde (1.0 equivalent)

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)

-

Deionized water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and the desired substituted benzaldehyde (1.0 eq) in ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]

-

Catalyst Addition: Prepare a solution of sodium hydroxide by dissolving it in deionized water. Cool this solution to room temperature. Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over 10-15 minutes. A change in color and an increase in temperature may be observed.[1]

-

Reaction: Continue stirring the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a precipitate indicates product formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product. Collect the solid product by vacuum filtration using a Büchner funnel.[1]

-

Washing: Wash the collected crystals with 20-30 mL of cold deionized water until the filtrate is neutral (pH ~7). A final wash with a small amount of cold ethanol can help remove colored impurities. Air-dry the crude product.[1]

-

Purification: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry in a desiccator or a vacuum oven at low heat.[1]

Protocol 2: Solvent-Free Synthesis

This environmentally friendly method can lead to quantitative yields in a significantly shorter reaction time.[3][4]

Materials:

-

Cyclohexanone (1.0 equivalent)

-

Substituted benzaldehyde (2.0 equivalents for bis-substitution)

-

Finely ground solid Sodium Hydroxide (NaOH) (20 mol%)

-

Mortar and pestle

-

10% aqueous Hydrochloric Acid (HCl) solution

-

Ethanol/water mixture for recrystallization

Procedure:

-

Reactant Grinding: In a mortar, combine cyclohexanone and the substituted benzaldehyde.[3]

-

Catalyst Addition: Add a catalytic amount of finely ground solid NaOH (20 mol%) to the mixture.[5]

-

Reaction: Vigorously grind the mixture with a pestle for approximately 5 minutes. The reaction is often rapid, and the product may solidify.[3]

-

Work-up: Add a small amount of 10% aqueous HCl to the solid to neutralize the catalyst.

-

Isolation and Purification: Collect the solid product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Data Presentation: Synthesis of 2,6-bis(benzylidene)cyclohexanone Derivatives

The following tables summarize the synthesis of various 2,6-bis(benzylidene)cyclohexanone derivatives, showcasing the effect of different substituents on the benzaldehyde moiety.

Table 1: Reaction Conditions and Yields for the Synthesis of 2,6-bis(substituted-benzylidene)cyclohexanones

| Entry | Substituted Benzaldehyde | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| 1 | Benzaldehyde | NaOH | 5 min | 98 | 109-112 | [5][6] |

| 2 | 4-Chlorobenzaldehyde | NaOH | 5 min | 98 | 156-158 | [6] |

| 3 | 4-Nitrobenzaldehyde | NaOH | 5 min | 91 | 172 | [7] |

| 4 | 4-(N,N-dimethylamino)benzaldehyde | NaOH | - | - | - | [7] |

Note: The solvent-free grinding method with 20 mol% NaOH was used for entries 1 and 2. Reaction conditions for entries 3 and 4 were not specified in the same detail but followed a base-catalyzed Claisen-Schmidt condensation.

Table 2: Spectroscopic Data for Selected 2,6-bis(substituted-benzylidene)cyclohexanones

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (KBr, cm-1) |

| 2,6-bis(benzylidene)cyclohexanone | 7.84 (s, 2H), 7.50 (d, J = 7.4 Hz, 4H), 7.44 (t, J = 7.4 Hz, 4H), 7.39 – 7.34 (m, 2H), 3.02 – 2.89 (m, 4H), 1.82 (dt, J = 12.4, 6.3 Hz, 2H)[6] | - | - |

| 2,6-bis(4-chlorobenzylidene)cyclohexanone | 7.72 (s, 2H), 7.58 – 7.52 (m, 4H), 7.34 (d, J = 8.4 Hz, 4H), 2.90 (td, J = 6.6, 2.0 Hz, 4H), 1.87 – 1.75 (m, 2H)[6] | 189.83, 136.55, 135.83, 134.76, 131.80, 131.66, 122.96, 28.38, 22.81[6] | 2922.13, 1665.54, 1568.74, 1482.59, 1267.69, 1136.26, 827.22, 518.94[6] |

| 2,6-bis(4-nitrobenzylidene)cyclohexanone | 1.88–1.82 (m, 2H, CH2), 2.94 (t, J = 10.3 Hz, 4H, 2 × CH2), 7.59 (d, J = 8.7 Hz, 4H, Ar), 7.81 (s, 2H, allylic), 8.24 (d, J = 8.7, 4H, Ar)[7] | - | 2923, 2850, 1669, 1599, 1517, 1491, 1345, 1300, 1268, 1160[7] |

Applications in Drug Development

This compound derivatives are recognized for their significant potential in medicinal chemistry. The core structure serves as a versatile scaffold for the development of novel therapeutic agents. These compounds and their derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Certain derivatives have shown cytotoxic activity against various cancer cell lines, such as MDA-MB 231 (breast cancer), MCF-7 (breast cancer), and SK-N-MC (neuroblastoma).[2] The cytotoxic effects can be modulated by the nature and position of substituents on the benzylidene moiety.

-

Anti-inflammatory Properties: As chalcone (B49325) analogs, these compounds are investigated for their anti-inflammatory effects, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

-

Antimicrobial Activity: Various derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.

The continued exploration of this class of compounds holds promise for the discovery of new and effective therapeutic agents. The synthetic accessibility and the tunability of their biological activities through structural modifications make them an attractive area of research for drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of 2-Benzylidenecyclohexanone and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-benzylidenecyclohexanone (B74925) scaffold, a prominent member of the chalcone (B49325) family, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These synthetic analogues have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents. The core structure, featuring an α,β-unsaturated ketone, is crucial for the covalent interaction with biological nucleophiles, such as cysteine residues in key proteins, which is believed to be a primary mechanism of action. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogues, presenting key quantitative data, detailed experimental protocols for the cited biological assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] A key mechanism of their antitumor action is the inhibition of tubulin polymerization, a critical process for cell division.[2] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound analogues against various human cancer cell lines.

| Compound ID | Analogue Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone | MDA-MB-231 (Breast) | Not explicitly stated, but highest activity in the series | [1] |

| 2 | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | MCF-7 (Breast) | Most potent in the series | [1] |

| 3 | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone | SK-N-MC (Neuroblastoma) | Most potent in the series | [1] |

| 4 | 2-Benzylidene indanone analogue | Various human cancer cell lines | 0.01 - 0.88 | [2] |

| 5a | 4,5,6-trimethoxy on indanone moiety | A549 (Lung) | 0.172 - 0.57 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound analogues (typically in a logarithmic dilution series) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration of 0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathway: Tubulin Polymerization Inhibition

The disruption of microtubule dynamics is a key mechanism of action for many anticancer this compound derivatives.

Caption: Inhibition of tubulin polymerization by this compound analogues.

Anti-inflammatory Activity

Several this compound analogues have demonstrated significant anti-inflammatory properties.[4] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[4]

Quantitative Anti-inflammatory Activity Data

The following table presents the in vivo anti-inflammatory activity of a representative this compound analogue.

| Compound ID | Analogue Structure/Substitution | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| B | 2-(4'-dimethylamino benzylidene)-6-benzylidene cyclohexanone | Carrageenan-induced rat paw edema | 132.40 mg/200g BW | Significant decrease in paw edema volume | |

| 8f | 2-benzylidene-1-indanone derivative | LPS-induced pulmonary inflammation in mice | Not specified | Significant reduction in inflammatory markers | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this edema indicates its anti-inflammatory potential.

Procedure:

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.

-

Compound Administration: The test compound (this compound analogue) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Signaling Pathways: NF-κB and MAPK in Inflammation

The anti-inflammatory effects of this compound analogues are often attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory genes.

Caption: Inhibition of NF-κB and MAPK inflammatory signaling pathways.

Antimicrobial Activity

Certain analogues of this compound have demonstrated notable activity against a range of pathogenic bacteria, including drug-resistant strains.[5][6] The α,β-unsaturated ketone moiety is thought to be a key pharmacophore, potentially acting as a Michael acceptor and reacting with nucleophilic residues in essential bacterial enzymes or proteins.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative this compound analogues.

| Compound ID | Analogue Structure/Substitution | Bacterial Strain | MIC (µg/mL) | Reference |

| 17 | (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | Moderate to very good inhibition | [6] |

| 17 | (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR (Ab-MDR) | Good inhibition | [6] |

| 18 | (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 2 | [6] |

| A146 | 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone | Escherichia coli | 50 | [7] |

| A146 | 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone | Staphylococcus aureus | 50 | [7] |

| A146 | 2,6-bis-(3'-hydroxybenzylidene)-cyclohexanone | Enterococcus faecalis | 50 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Procedure:

-

Preparation of Antimicrobial Stock Solution: A stock solution of the this compound analogue is prepared in a suitable solvent (e.g., DMSO).

-

Serial Dilution: A two-fold serial dilution of the compound is performed in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., adjusted to 0.5 McFarland standard) is prepared. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of the compounds.

References

- 1. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. mdpi.com [mdpi.com]

2-Benzylidenecyclohexanone: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzylidenecyclohexanone (B74925), a prominent member of the α,β-unsaturated ketone family, stands as a cornerstone in the edifice of contemporary organic synthesis. Its facile preparation, coupled with the rich reactivity endowed by its conjugated system, renders it an invaluable precursor for the construction of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and delineates its pivotal role as a versatile starting material in the generation of high-value heterocyclic compounds, including pyrimidines, quinolines, and other fused ring systems. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to empower researchers in leveraging the synthetic potential of this key intermediate in drug discovery and development.

Introduction

The chalcone (B49325) scaffold, characterized by the 1,3-diaryl-2-propen-1-one core, is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties[1]. This compound, a cyclic chalcone analog, serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical and natural products[1]. Its synthetic accessibility and the chemical versatility of its enone functionality make it a prime candidate for the elaboration into more complex, biologically active molecules. This guide will explore the primary synthetic routes to this compound and its subsequent transformations into valuable heterocyclic frameworks.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Claisen-Schmidt condensation, an aldol (B89426) condensation reaction between cyclohexanone (B45756) and benzaldehyde (B42025). This transformation can be effectively catalyzed by either a base or an acid.

Base-Catalyzed Claisen-Schmidt Condensation

The base-catalyzed Claisen-Schmidt condensation is a widely employed method for the synthesis of this compound, proceeding via a three-step mechanism: enolate formation, nucleophilic attack, and dehydration[1].

Experimental Protocol: Base-Catalyzed Synthesis of (E)-2-Benzylidenecyclohexanone [1][2]

-

Materials:

-

Cyclohexanone (29.3 kg)

-

Benzaldehyde (28.5 kg)

-

50% (w/v) Sodium Hydroxide (B78521) Solution (10.6 kg)

-

Deionized Water (125 L)

-

Methylene (B1212753) Chloride (330 L)

-

Skellysolve® B or Isopropanol (for crystallization)

-

Acetic Acid (50 ml)

-

Sodium Sulfate (anhydrous)

-

-

Procedure:

-

To an inert 100-gallon reactor, charge cyclohexanone (29.3 kg) and benzaldehyde (28.5 kg).

-

Add deionized water (125 L) to the mixture.

-

While stirring, add a 50% (w/v) solution of sodium hydroxide in water (10.6 kg).

-

Heat the mixture to reflux (approximately 98°C) under a nitrogen atmosphere and maintain for about three hours.

-

Cool the reaction mixture overnight with stirring.

-

Extract the cooled reaction mixture with methylene chloride (198 L, then 132 L).

-

Wash the combined organic layers with water (284 L), followed by water containing acetic acid (50 ml in 284 L).

-

Dry the methylene chloride layer over anhydrous sodium sulfate.

-

Concentrate the dried organic layer to an oil under vacuum at 35°C.

-

Dissolve the oily residue in Skellysolve® B (60 L) and seed with authentic material. Cool overnight to induce crystallization.

-

Collect the pale yellow crystals by filtration, wash with Skellysolve® B, and recrystallize from Skellysolve® B or isopropanol.

-

Dry the crystalline product in a vacuum oven at room temperature.

-

-

Yield: Approximately 16.4 kg (33%) of (E)-2-benzylidenecyclohexanone.[2]

-

Melting Point: 47-54°C.[2]

Microwave-Assisted Acid-Catalyzed Synthesis

A rapid and efficient alternative for the synthesis of substituted benzylidenecyclohexanones involves microwave-assisted organic synthesis (MAOS) under acidic conditions. This method offers the advantages of significantly reduced reaction times and high yields[3][4][5].

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted this compound [3][4]

-

Materials:

-

Cyclohexanone

-

Sulfuric Acid (catalyst)

-

Methanol (B129727) (solvent)

-

-

Procedure:

-

Mix cyclohexanone and 4-hydroxybenzaldehyde in methanol.

-

Add a catalytic amount of sulfuric acid.

-

Irradiate the mixture in a microwave reactor for 2 minutes.

-

Allow the reaction mixture to cool.

-

Collect the resulting precipitate.

-

-

Yield: 81.47% of the substituted benzylidenecyclohexanone.[3][4]

Table 1: Comparison of Synthetic Methods for this compound and its Derivatives

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

| Base-Catalyzed Claisen-Schmidt | NaOH | Water/Methylene Chloride | ~3 hours (reflux) | 33% | [2] |

| Microwave-Assisted Acid-Catalyzed | H₂SO₄ | Methanol | 2 minutes | 81.47% | [3][4] |

| Solvent-Free Grinding | NaOH | None | 5 minutes | 98% (for bis-derivative) | [6] |

Diagram 1: Synthesis of this compound

Caption: Synthetic routes to this compound.

This compound as a Precursor in Heterocyclic Synthesis

The enone functionality in this compound provides a versatile handle for the construction of a variety of heterocyclic ring systems, which are of significant interest in medicinal chemistry.

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine and its fused analogues are a large group of heterocyclic compounds that are components of nucleic acids and exhibit a wide range of biological activities[7][8]. This compound, as a chalcone, can react with reagents like guanidine (B92328) or thiourea (B124793) to form pyrimidine derivatives. The reaction proceeds through a Michael addition followed by cyclization and dehydration.

Experimental Protocol: Synthesis of a Tetrahydropyrimidine Derivative

-

Materials:

-

This compound

-

Thiourea

-

Potassium Hydroxide

-

-

Procedure:

-

A mixture of this compound (0.01 mol), thiourea (0.01 mol), and potassium hydroxide (0.017 mol) in ethanol is refluxed for 18-20 hours.

-

The reaction mixture is then cooled and poured into ice water.

-

The resulting precipitate is collected by filtration and recrystallized from ethanol.

-

Diagram 2: Synthesis of Pyrimidine Derivatives

Caption: Pathway for pyrimidine synthesis.

Synthesis of Quinoline (B57606) Derivatives

The quinoline nucleus is a key structural motif in many natural products and synthetic compounds with significant biological activity[9][10]. This compound can be converted to quinoline derivatives, such as tetrahydroacridines, through a multi-step process involving the formation of an oxime followed by photocyclization.

Experimental Protocol: Synthesis of Tetrahydroacridine [9]

-

Materials:

-

This compound

-

Hydroxylamine (B1172632) Hydrochloride

-

Methanol (high purity)

-

-

Procedure:

-

Oxime Formation: React this compound with hydroxylamine hydrochloride in pyridine to form the corresponding oxime.

-

Photocyclization: Irradiate a solution of the this compound oxime in deoxygenated methanol using a medium-pressure mercury vapor lamp with a Pyrex filter (λ > 300 nm).

-

Maintain an inert atmosphere during irradiation.

-

Isolate and purify the resulting tetrahydroacridine product.

-

Diagram 3: Synthesis of Quinoline Derivatives

Caption: Pathway for quinoline synthesis.

Michael Addition Reactions

The electrophilic β-carbon of the enone system in this compound is susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide range of functional groups[11].

Experimental Protocol: General Procedure for Michael Addition

-

Materials:

-

This compound

-

Nucleophile (e.g., malononitrile, thiols, amines)

-

Base (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, benzene)

-

-

Procedure:

-

Dissolve this compound and the nucleophile in a suitable solvent.

-

Add a catalytic amount of base.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture by quenching with a suitable reagent, followed by extraction and purification of the Michael adduct.

-

Table 2: Representative Transformations of this compound

| Product Class | Reagents | Key Reaction Type | Reference |

| Pyrimidines | Guanidine or Thiourea | Michael Addition, Cyclization | [6] |

| Quinolines | Hydroxylamine, Photolysis | Oxime Formation, Photocyclization | [9] |

| Fused Pyridines | Malononitrile, Ammonium Acetate | Michael Addition, Cyclization | [12] |

| Indazoles (from bis-derivative) | Hydrazine Hydrate | Cyclocondensation | [13] |

Diagram 4: General Reactivity of this compound

Caption: Synthetic utility of this compound.

Conclusion

This compound has proven to be a remarkably versatile and indispensable precursor in organic synthesis. Its straightforward preparation via the Claisen-Schmidt condensation, amenable to both conventional and microwave-assisted methodologies, provides ready access to this valuable building block. The inherent reactivity of its α,β-unsaturated ketone functionality allows for a diverse range of transformations, most notably in the construction of medicinally relevant heterocyclic scaffolds such as pyrimidines and quinolines, as well as in fundamental carbon-carbon bond-forming reactions like the Michael addition. The experimental protocols and synthetic pathways detailed in this guide underscore the significant potential of this compound as a key starting material for the development of novel therapeutic agents and complex molecular targets. Continued exploration of the reactivity of this precursor is poised to unveil further innovative synthetic strategies and contribute to advancements in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. jptcp.com [jptcp.com]

- 4. benchchem.com [benchchem.com]

- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. airo.co.in [airo.co.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

Crystal Structure Analysis of 2-Benzylidenecyclohexanone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-benzylidenecyclohexanone (B74925) derivatives, a class of compounds recognized for their significant biological activities. This document details the experimental protocols for their synthesis and crystallographic analysis, presents a comparative summary of their crystal structures, and explores their interactions with key biological signaling pathways.

Introduction

This compound derivatives, belonging to the broader class of chalcones, are α,β-unsaturated ketones that serve as crucial intermediates in the synthesis of various pharmaceutical and natural products.[1] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have spurred considerable interest in understanding their structure-activity relationships.[1] X-ray crystallography provides the most definitive method for elucidating the three-dimensional atomic arrangement of these molecules, offering insights into their conformation, stereochemistry, and intermolecular interactions, which are critical for rational drug design.

Experimental Protocols

Synthesis and Crystallization of this compound Derivatives

The most common and effective method for synthesizing this compound derivatives is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted benzaldehyde (B42025) and cyclohexanone (B45756).[1]

Materials:

-

Substituted benzaldehyde (10.0 mmol)

-

Cyclohexanone (10.0 mmol)

-

Sodium hydroxide (B78521) (20.0 mmol, 0.80 g)

-

Ethanol (B145695) (95%)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Büchner funnel and vacuum flask

-

Filtration paper

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 10.0 mmol of the desired substituted benzaldehyde and 10.0 mmol of cyclohexanone in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.[1]

-

Base Solution Preparation: Prepare a solution of sodium hydroxide by dissolving 20.0 mmol (0.80 g) of NaOH in 10 mL of deionized water. Allow this solution to cool to room temperature.[1]

-

Reaction Initiation: Slowly add the sodium hydroxide solution dropwise to the stirred ethanolic solution of the carbonyl compounds over a period of 10-15 minutes. A change in color and a slight increase in temperature may be observed.[1]

-

Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature for 2-3 hours. The formation of a precipitate is an indication of product formation. The reaction's progress can be monitored using Thin Layer Chromatography (TLC).[1]

-

Product Isolation: Upon completion of the reaction, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the crude product.[1]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected crystals with 20-30 mL of cold deionized water until the filtrate becomes neutral (pH ≈ 7). A subsequent wash with a small amount of cold ethanol can help in removing colored impurities.[1]

-

Drying: Air-dry the crude product on the filter paper.[1]

-

Purification by Recrystallization: Recrystallize the crude product from a minimal amount of hot 95% ethanol. Dissolve the solid in boiling ethanol and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to correct for various experimental factors, including background noise, Lorentz factor, and polarization effects. The intensities of the diffraction spots are integrated to obtain a set of structure factors.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed structure factors.

-

Validation: The final crystal structure is validated using various crystallographic criteria to ensure its quality and accuracy.

Quantitative Crystallographic Data

The following table summarizes the crystallographic data for a selection of this compound derivatives, allowing for a comparative analysis of their solid-state structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| 2,6-bis(4-methylbenzylidene)cyclohexanone | C₂₂H₂₂O | Orthorhombic | Pbca | 9.413(2) | 10.787(2) | 33.702(5) | 90 | 3420.3(10) | 8 | [2] |

| 2,6-bis(2-nitrobenzylidene)cyclohexanone | C₂₀H₁₆N₂O₅ | Monoclinic | P2₁/n | 8.482(2) | 13.435(2) | 15.377(3) | 92.96(2) | 1749.5(6) | 4 | [2] |

| 2,6-bis(benzylidene)cyclohexanone (1a) | C₂₀H₁₈O | Monoclinic | P2₁/c | 11.645(2) | 6.014(1) | 22.028(4) | 96.98(3) | 1529.3(5) | 4 | [1] |

| 2,6-bis(4-(methylthio)benzylidene)cyclohexanone (1b) | C₂₂H₂₂OS₂ | Monoclinic | P2₁/c | 11.235(2) | 5.922(1) | 30.141(6) | 94.22(3) | 1998.4(7) | 4 | [1] |

| 2,6-bis(3,4-bis(methylthio)benzylidene)cyclohexanone (1c) | C₂₄H₂₆OS₄ | Monoclinic | P2₁/c | 16.273(3) | 11.134(2) | 25.961(5) | 96.00(3) | 4676.1(16) | 8 | [1] |

| 2,6-bis(3,4-dimethoxybenzylidene)cyclohexanone (1d) | C₂₄H₂₆O₅ | Monoclinic | P2₁/c | 16.533(3) | 11.087(2) | 23.361(5) | 92.51(3) | 4281.2(15) | 8 | [1] |

| 2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone (1e) | C₂₄H₂₈N₂O | Monoclinic | C2/c | 21.011(4) | 6.130(1) | 16.486(3) | 108.39(3) | 2013.1(7) | 4 | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound derivatives.

Caption: General workflow for synthesis and crystal structure analysis.

Biological Signaling Pathways

This compound derivatives have been shown to modulate inflammatory and antioxidant pathways, primarily through their interaction with the NF-κB and Nrf2 signaling pathways. Their α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with nucleophilic cysteine residues in key regulatory proteins.

Caption: Modulation of NF-κB and Nrf2 pathways by derivatives.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical properties and biological activities. The detailed experimental protocols and comparative crystallographic data presented in this guide offer a solid foundation for researchers in the field. Furthermore, the visualization of their interaction with key signaling pathways highlights their potential as therapeutic agents. This comprehensive guide serves as a critical resource for the continued exploration and development of this important class of compounds.

References

In Silico Docking of 2-Benzylidenecyclohexanone Derivatives: A Technical Guide to Unveiling Protein-Ligand Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico molecular docking studies of 2-benzylidenecyclohexanone (B74925) and its analogs with various protein targets. It aims to equip researchers with the necessary knowledge to conduct and interpret docking studies for this versatile scaffold, which has shown promise in a range of therapeutic areas including cancer, diabetes, and infectious diseases. This document details experimental protocols, presents quantitative binding data, and visualizes key workflows and signaling pathways to facilitate a deeper understanding of the molecular interactions driving the biological activity of these compounds.

Introduction to this compound and its Therapeutic Potential

This compound, a derivative of cyclohexanone (B45756), serves as a valuable scaffold in medicinal chemistry. Its derivatives have been synthesized and evaluated for a wide array of biological activities. The core structure, characterized by an α,β-unsaturated ketone, is amenable to chemical modification, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. In silico molecular docking has emerged as a crucial tool in this process, enabling the prediction of binding modes and affinities of these compounds with their protein targets, thereby guiding rational drug design.

Protein Targets for this compound Derivatives

In silico docking studies have explored the interaction of this compound derivatives with a variety of protein targets implicated in different diseases.

Anticancer Targets

-